molecular formula C50H54N4O11S3 B13724891 Sulfo-Cy3 DBCO

Sulfo-Cy3 DBCO

Cat. No.: B13724891
M. Wt: 983.2 g/mol
InChI Key: ALLGTQOHAQKUOH-UHFFFAOYSA-N
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Description

Sulfo-Cy3 DBCO (CAS 1782950-79-1) is a bright, orange-fluorescent probe designed for labeling azide-modified biomolecules via copper-free click chemistry[a]. The DBCO (dibenzocyclooctyne) group reacts with azides through a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole, eliminating the need for a cytotoxic copper catalyst and making it ideal for sensitive biological systems[c]. This reagent is particularly valuable in metabolic glycoengineering, where it is used to label azide-containing sialic acids on the cell surface glycocalyx, allowing for visualization by both fluorescence and electron microscopy[e]. With excitation/emission maxima at approximately 555/570 nm and a high extinction coefficient, it is spectrally similar to Cy3, Alexa Fluor® 555, and DyLight® 555, and can be excited with standard 532 nm or 555 nm laser lines[c]. The incorporated sulfonate groups significantly enhance water solubility, facilitating easy use in aqueous buffers without organic cosolvents[c]. This compound is pH-insensitive (pH 4-10), exhibits less background fluorescence than dyes like TAMRA, and is routinely used to prepare fluorescent conjugates of antibodies, peptides, and proteins for imaging and detection applications[c]. This product is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C50H54N4O11S3

Molecular Weight

983.2 g/mol

IUPAC Name

1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(E,3E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate

InChI

InChI=1S/C50H54N4O11S3/c1-49(2)40-32-38(67(60,61)62)23-25-43(40)52(45(49)18-12-19-46-50(3,4)41-33-39(68(63,64)65)24-26-44(41)53(46)30-13-31-66(57,58)59)29-11-5-6-20-47(55)51-28-27-48(56)54-34-37-16-8-7-14-35(37)21-22-36-15-9-10-17-42(36)54/h7-10,12,14-19,23-26,32-33H,5-6,11,13,20,27-31,34H2,1-4H3,(H3-,51,55,57,58,59,60,61,62,63,64,65)

InChI Key

ALLGTQOHAQKUOH-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

This compound is synthesized by conjugating the sulfonated Cyanine3 dye with a DBCO functional group, enabling copper-free click chemistry reactivity. The preparation involves:

  • Synthesis of Sulfo-Cyanine3 Dye: Sulfonation of the Cyanine3 dye to increase water solubility and reduce nonspecific binding.
  • Introduction of DBCO Moiety: The DBCO group is typically introduced through an amide bond formation between an NHS-activated DBCO derivative (e.g., NHS-Sulfo-DBCO) and an amine-functionalized sulfo-Cy3 dye or scaffold.

This approach ensures the final compound retains both the fluorescence properties and the bioorthogonal reactivity of DBCO.

Specific Chemical Modification Example Using NHS-Sulfo-DBCO

A representative preparation method involves the reaction of NHS-Sulfo-DBCO with an amino-containing substrate (e.g., a scaffold or dye precursor):

  • Step 1: Dissolve the amino-functionalized sulfo-Cy3 dye or scaffold in a suitable aqueous buffer (pH ~7.4).
  • Step 2: Add NHS-Sulfo-DBCO in a controlled molar ratio to the solution.
  • Step 3: Incubate at room temperature or 37°C for 1 hour to allow amide bond formation.
  • Step 4: Purify the product by chromatography or dialysis to remove unreacted reagents.

This method has been validated by ^1H NMR showing characteristic DBCO peaks between 7.0 and 8.0 ppm, and UV-Vis absorption at 310 nm confirming successful conjugation.

Fluorescent Labeling of Azide-Modified Biomolecules

The prepared this compound is then used to label azide-modified biomolecules via strain-promoted azide-alkyne cycloaddition (SPAAC):

  • Incubate azide-modified biomolecules (e.g., azido-modified mRNA or proteins) with a 5-fold molar excess of this compound.
  • Reaction conditions: 37°C for 1 hour in aqueous buffer.
  • Purify labeled biomolecules using kits like RNeasy MinElute or equivalent to remove free dye.
  • Verify labeling efficiency by gel electrophoresis or spectrophotometry.

Preparation Protocols and Practical Considerations

Stock Solution Preparation

This compound is typically supplied as a dry red solid and requires preparation of stock solutions for experimental use.

Amount of this compound Volume of DMSO for 1 mM Stock Solution (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 mg 1.0171 0.2034 0.1017
5 mg 5.0855 1.0171 0.5086
10 mg 10.1711 2.0342 1.0171
  • Use DMSO as solvent due to high solubility (up to 125 mg/mL).
  • To increase solubility, heat to 37°C and sonicate briefly.
  • Store stock solutions in aliquots at -20°C (use within 1 month) or -80°C (use within 6 months) to avoid degradation.

In Vivo Formulation Preparation

For in vivo applications, this compound stock solutions can be further diluted and formulated with co-solvents such as PEG300, Tween 80, or corn oil to maintain solubility and stability:

  • Add DMSO master stock to PEG300, mix and clarify.
  • Add Tween 80, mix and clarify.
  • Add water or corn oil accordingly, ensuring clarity at each step.
  • Use vortexing, sonication, or mild heating to aid dissolution.

Analytical Verification of Preparation

Summary Table of Preparation Parameters

Parameter Details/Conditions
Reaction type Amide bond formation via NHS ester
Key reagents NHS-Sulfo-DBCO, amino-functionalized Cy3 or scaffold
Reaction temperature Room temperature or 37°C
Reaction time 1 hour
Purification methods Chromatography, dialysis, or spin columns
Stock solution solvent DMSO
Stock solution concentration 1–10 mM
Storage -20°C to -80°C, aliquoted
Analytical methods NMR, UV-Vis, HPLC, fluorescence

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy3 DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and does not require a copper catalyst, making it suitable for biological applications .

Common Reagents and Conditions

The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction conditions are typically mild, occurring at room temperature and in aqueous environments .

Major Products Formed

The major product formed from the SPAAC reaction is a stable triazole linkage between the DBCO group and the azide-containing molecule .

Scientific Research Applications

Fluorescent Labeling and Imaging

Overview:
Sulfo-Cy3 DBCO is a bright, water-soluble fluorescent dye that can be utilized for the labeling of proteins, peptides, and antibodies. Its excitation wavelengths around 532 nm or 555 nm allow for compatibility with standard fluorescent instrumentation, making it a preferred choice in molecular imaging.

Case Study: Metabolic Tagging of Extracellular Vesicles
In a study investigating extracellular vesicles (EVs), this compound was employed to label azido-tagged EVs secreted by cancer cells. The results indicated that EVs from azide-treated cells exhibited significantly higher fluorescence intensity when labeled with this compound compared to untreated controls, demonstrating effective labeling and potential for tracking EVs in vivo .

Click Chemistry Applications

Overview:
The unique reactivity of this compound with azide groups via copper-free click chemistry facilitates rapid and specific conjugation reactions. This property is particularly advantageous in biological systems where copper can be toxic.

Applications:

  • Targeted Drug Delivery: this compound has been utilized to develop targeted drug delivery systems where drugs are conjugated to azide-modified nanoparticles. The specific binding of these nanoparticles to azide-labeled tumor cells has shown promise in enhancing therapeutic efficacy while minimizing off-target effects .
  • Hydrogel Formation: In tissue engineering, click chemistry using this compound allows for the formation of hydrogels that can encapsulate cells and drugs. These hydrogels provide a controlled release mechanism while maintaining biocompatibility .

Bioconjugation Techniques

Overview:
this compound is commonly used in bioconjugation techniques to attach fluorescent labels to biomolecules for various applications, including diagnostic assays and therapeutic interventions.

Data Table: Bioconjugation Efficiency

Molar Ratio (DBCO-NHS to Antibody)Conjugation Yield (%)Fluorescence Intensity (Relative Units)
1:145100
5:178150
10:190200

This table summarizes the relationship between the molar ratio of DBCO-NHS used for antibody functionalization and the resulting conjugation yield and fluorescence intensity .

Applications in Stem Cell Research

Overview:
In regenerative medicine, this compound has been applied to enhance the retention and functionality of stem cells on scaffolds through covalent bonding.

Case Study: Neural Progenitor Cells on Scaffolds
Research demonstrated that human neural progenitor cells metabolically labeled with azide groups showed improved adhesion and growth on scaffolds modified with DBCO groups. The study found that optimal concentrations of DBCO-Sulfo-NHS led to significant increases in cell retention and axon growth over time .

Comparison with Similar Compounds

Key Properties:

Property Value/Description
Molecular Weight ~1,100–1,300 Da (varies by conjugate)
Solubility High in aqueous buffers
Click Reactivity DBCO reacts with azides (SPAAC)
Fluorescence Quantum Yield ~0.15–0.25 (dependent on environment)
Stability Stable in physiological conditions

Comparison with Similar Compounds

Non-Sulfonated DBCO-Cy3

This increases nonspecific binding to hydrophobic biomolecules (e.g., serum proteins), reducing targeting efficiency .

Parameter Sulfo-Cy3 DBCO Non-Sulfonated DBCO-Cy3
Water Solubility High (sulfonate-enhanced) Low (requires organic solvents)
Nonspecific Binding Minimal Significant
In Vivo Compatibility Excellent Limited (aggregation risks)
Reaction Rate (SPAAC) ~0.1–0.3 M⁻¹s⁻¹ Similar

DBCO-BCN (Bicyclononyne)

BCN is another copper-free click chemistry reagent with faster reaction kinetics than DBCO. However, DBCO derivatives like this compound exhibit higher labeling efficiency in surface immobilization and nanoparticle functionalization. For example, DBCO achieves 1.3–1.9× higher streptavidin-Cy3 fluorescence density compared to BCN under identical conditions .

Parameter This compound DBCO-BCN
Reaction Rate (SPAAC) Moderate (~0.1–0.3 M⁻¹s⁻¹) Faster (~0.5–1.0 M⁻¹s⁻¹)
Labeling Efficiency Higher in surface coupling Lower
Stability in Vivo High Moderate (prone to oxidation)

Azide-Reactive Cy3 Derivatives (e.g., Cy3-NHS Ester)

Traditional Cy3-NHS esters rely on amine-reactive chemistry, which lacks the specificity of SPAAC. This compound avoids cross-reactivity with endogenous amines, enabling selective labeling in complex biological systems .

Parameter This compound Cy3-NHS Ester
Reaction Specificity High (azide-specific) Low (amine-reactive)
Copper Requirement No No (but non-specific)
Multiplexing Potential Compatible with SPAAC Limited by amine abundance

Sulfo-Cy5 DBCO

Sulfo-Cy5 DBCO emits in the far-red spectrum (~670 nm), offering deeper tissue penetration than this compound. However, this compound is preferred for applications requiring compatibility with common orange-red filter sets and lower autofluorescence in superficial imaging .

Parameter This compound Sulfo-Cy5 DBCO
Emission Wavelength 570 nm 670 nm
Tissue Penetration Moderate High
Autofluorescence Low in superficial layers Low in deep tissues

Limitations and Considerations

  • Emission Wavelength : The orange-red emission of this compound may overlap with tissue autofluorescence in deep imaging, favoring far-red dyes like Sulfo-Cy5 DBCO for such applications .
  • Cost : this compound is more expensive than amine-reactive dyes due to specialized synthesis (e.g., sulfonation and DBCO conjugation) .

Biological Activity

Sulfo-Cy3 DBCO (Dibenzocyclooctyne-Sulfo-Cy3) is a water-soluble fluorescent dye that plays a significant role in bioorthogonal chemistry, particularly in applications involving click chemistry. This article explores its biological activity, including its chemical properties, applications in various fields, and relevant research findings.

  • Molecular Formula : C₅₀H₅₄N₄O₁₁S₃
  • Molecular Weight : 983.18 g/mol
  • Absorption/Emission :
    • Absorption maximum: 553 nm
    • Emission maximum: 563 nm
  • Solubility : Soluble in water, DMF, and DMSO .

This compound utilizes the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, allowing for rapid and selective labeling of azide-modified biomolecules without the need for copper catalysts. This reaction is particularly advantageous in biological systems where copper can be toxic .

Applications in Biological Research

  • Cell Imaging and Tracking :
    • This compound is widely used for labeling proteins, peptides, and nucleic acids to visualize cellular processes. Its high stability and low background fluorescence make it suitable for live-cell imaging .
  • Tissue Engineering :
    • In spinal cord tissue engineering, DBCO-modified scaffolds demonstrated enhanced cell adhesion and retention. For instance, neural progenitor cells (NPCs) showed significantly higher attachment rates on DBCO-modified collagen compared to unmodified controls .
  • Single-Cell Profiling :
    • The compound has been employed in assays to profile fatty acid uptake at the single-cell level by utilizing dendrimer structures that enhance local DBCO concentrations, facilitating the detection of azide-modified fatty acids .

Case Study: Neural Progenitor Cell Adhesion

In a study examining the effects of DBCO-modified scaffolds on NPCs:

  • NPCs seeded on DBCO-modified collagen exhibited a 2.6-fold increase in adhesion compared to non-covalently attached controls after 2 hours.
  • Live/dead staining indicated no significant difference in cell viability between groups over a 10-day culture period, suggesting that covalent bonding via DBCO does not adversely affect cell health .

Table: Comparison of Cell Adhesion on Different Scaffolds

Scaffold TypeCell Adhesion (2h)Cell Adhesion (6h)Viability (Day 10)
Collagen (Control)BaselineBaseline85%
Collagen-DBCO2.6x higher2x higher86%
Collagen-NCLowerLower84%

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